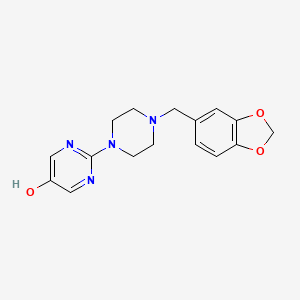1-(3,4-Methylenedioxybenzyl)-4-(5-hydroxy-2-pyrimidyl)piperazine
CAS No.:
Cat. No.: VC17982012
Molecular Formula: C16H18N4O3
Molecular Weight: 314.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H18N4O3 |
|---|---|
| Molecular Weight | 314.34 g/mol |
| IUPAC Name | 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidin-5-ol |
| Standard InChI | InChI=1S/C16H18N4O3/c21-13-8-17-16(18-9-13)20-5-3-19(4-6-20)10-12-1-2-14-15(7-12)23-11-22-14/h1-2,7-9,21H,3-6,10-11H2 |
| Standard InChI Key | UVNCXSQTCMRENC-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=C(C=N4)O |
Introduction
Chemical Identity and Structural Characteristics
1-(3,4-Methylenedioxybenzyl)-4-(5-hydroxy-2-pyrimidyl)piperazine is a heterocyclic organic compound featuring a piperazine core substituted with a 3,4-methylenedioxybenzyl group at the N1 position and a 5-hydroxy-2-pyrimidyl moiety at the N4 position . Its molecular formula is , with a molecular weight of 314.34 g/mol . The methylenedioxybenzyl group contributes to its lipophilicity, while the hydroxy-pyrimidine moiety enhances hydrogen-bonding potential, influencing its solubility and receptor interactions .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 50602-51-2 | |
| Molecular Formula | ||
| Molecular Weight | 314.34 g/mol | |
| Synonyms | Piribedil 5-Hydroxy |
The compound is synthesized through nucleophilic substitution reactions, where 2-chloro-5-hydroxypyrimidine reacts with 1-(3,4-methylenedioxybenzyl)piperazine under basic conditions . As a certified reference material, it is employed in analytical method validation (AMV) and quality control (QC) during Piribedil production . Regulatory guidelines from the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) mandate its use to ensure batch consistency and traceability .
Gas chromatography/mass spectrometry (GC/MS) is the primary analytical technique for detecting this compound and its metabolites. Acid hydrolysis followed by liquid/liquid extraction and acetylation enables precise quantification in biological matrices .
Table 2: Common Analytical Techniques
| Technique | Application | Source |
|---|---|---|
| GC/MS | Metabolite detection in urine | |
| HPLC-UV | Purity assessment | |
| NMR Spectroscopy | Structural confirmation |
Beyond its role as a Piribedil reference standard, this compound serves as a precursor in synthesizing novel dopamine agonists. Its methylenedioxybenzyl group is a pharmacophore in D2/D3 receptor ligands, while the hydroxy-pyrimidine moiety may improve blood-brain barrier permeability . Recent studies explore its utility in radioligand development for positron emission tomography (PET) imaging of neurodegenerative diseases .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume